molecular formula C32H56 B564108 17alpha(H),21alpha(H)-22RS-Bishomohopane CAS No. 105498-25-7

17alpha(H),21alpha(H)-22RS-Bishomohopane

Cat. No.: B564108
CAS No.: 105498-25-7
M. Wt: 440.8
InChI Key: OWRSREGIRFCWIJ-QFOKDZGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17alpha(H),21alpha(H)-22RS-Bishomohopane is a type of hopanoid, a class of pentacyclic triterpenoids. These compounds are known for their structural complexity and biological significance. Hopanoids are often found in the cell membranes of certain bacteria, where they play a role similar to that of sterols in eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H),21alpha(H)-22RS-Bishomohopane typically involves the cyclization of squalene, a linear triterpene, into the hopane skeleton. This process can occur under both aerobic and anaerobic conditions, although it is more commonly associated with aerobic bacteria .

Industrial Production Methods: Industrial production of hopanoids, including this compound, often involves the cultivation of specific bacterial strains known to produce these compounds. The bacteria are grown in controlled environments, and the hopanoids are extracted and purified from the bacterial biomass .

Chemical Reactions Analysis

Types of Reactions: 17alpha(H),21alpha(H)-22RS-Bishomohopane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield various hydrocarbon derivatives .

Scientific Research Applications

17alpha(H),21alpha(H)-22RS-Bishomohopane has several scientific research applications:

Mechanism of Action

The mechanism of action of 17alpha(H),21alpha(H)-22RS-Bishomohopane involves its integration into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins. The compound’s unique structure allows it to enhance membrane rigidity and reduce permeability, which is crucial for the survival of bacteria in various environments .

Comparison with Similar Compounds

  • 17alpha(H),21beta(H)-Hopane
  • 22R-17alpha(H),21beta(H)-Homohopane
  • 2-Methylhopane
  • 3-Methylhopane

Comparison: While all these compounds share the hopane skeleton, 17alpha(H),21alpha(H)-22RS-Bishomohopane is unique due to its specific stereochemistry at the C-17 and C-21 positions. This stereochemistry affects its biological activity and its role in bacterial cell membranes. For example, 2-methylhopane is often used as a biomarker for cyanobacteria, whereas 3-methylhopane is associated with methanotrophic bacteria .

Properties

IUPAC Name

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3/t22?,23-,24+,25-,26+,27+,29-,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRSREGIRFCWIJ-QFOKDZGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.